molecular formula C19H34 B1624186 3Z,6Z,9Z-Nonadecatriene CAS No. 89353-62-8

3Z,6Z,9Z-Nonadecatriene

Cat. No.: B1624186
CAS No.: 89353-62-8
M. Wt: 262.5 g/mol
InChI Key: MWNTUKOYEZXHLL-JTBMWNAQSA-N
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Description

Identification Across Diverse Lepidopteran Species

The identification of (3Z,6Z,9Z)-nonadecatriene as a sex pheromone component has been a subject of extensive research, revealing its widespread distribution among moths.

The autumn gum moth, Mnesampela privata, a notable pest of Eucalyptus plantations in Australia, utilizes (3Z,6Z,9Z)-nonadecatriene as a primary component of its sex pheromone. nih.govethz.ch Initial studies identified this C19 triene as the sole bioactive compound. nih.gov However, subsequent research revealed the presence of a second, minor component, (3Z,6Z,9Z)-3,6,9-henicosatriene (a C21 triene), in the abdominal tip extracts of female moths from Tasmania. nih.gov While the levels of both compounds varied among individual females, the ratio of the C19 to the C21 triene was relatively consistent at approximately 33:1. nih.gov

Field trials demonstrated that while synthetic (3Z,6Z,9Z)-nonadecatriene alone was attractive to male moths, the addition of the C21 triene significantly enhanced trap catches. nih.govethz.chresearchgate.net This synergistic effect underscores the importance of the complete pheromone blend for effective mate attraction in M. privata. Lures containing both (3Z,6Z,9Z)-nonadecatriene and (3Z,6Z,9Z)-3,6,9-henicosatriene are now used for monitoring this pest. evergreengrowers.com

Table 1: Pheromone Components of Mnesampela privata

Compound Chemical Formula Role
(3Z,6Z,9Z)-Nonadecatriene C19H34 Primary sex pheromone component nih.govethz.ch

The winter moth, Erannis bajaria, employs a pheromone blend consisting of (3Z,6Z,9Z)-nonadecatriene (3Z,6Z,9Z-19:H) and (3Z,6Z,9Z)-3,6,9-octadecatriene (3Z,6Z,9Z-18:H). nih.gov The presence of an even-numbered hydrocarbon like the octadecatriene is noteworthy in lepidopteran pheromones. nih.govhebmu.edu.cn The biosynthesis of these components has been a focus of scientific investigation to understand the production of both odd and even-numbered chain hydrocarbons. nih.gov

(3Z,6Z,9Z)-Nonadecatriene is a common sex pheromone component or attractant for a significant number of moth species, with reports of its activity in over 40 species. psu.edu Beyond the species already detailed, this triene has been identified as a pheromone component in other geometrid moths such as the mottled umber (B1143585) (Erannis defoliaria), the fall cankerworm moth (Alsophila pometaria), and the Japanese giant looper (Ascotis selenaria cretacea). psu.edu It is also found in noctuid moths. ethz.chresearchgate.net In many cases, it acts as a primary attractant, while in others, it functions as a synergist in a more complex pheromone blend. ethz.ch

Table 2: Selected Geometrid and Noctuid Species Utilizing (3Z,6Z,9Z)-Nonadecatriene

Species Family Role of (3Z,6Z,9Z)-Nonadecatriene
Erannis defoliaria (Mottled Umber) Geometridae Sex pheromone component psu.edu
Alsophila pometaria (Fall Cankerworm Moth) Geometridae Sex pheromone component psu.edu
Ascotis selenaria cretacea (Japanese Giant Looper) Geometridae Sex pheromone component psu.edu
Euclidea cuspidea Noctuidae Component of attractant blend researchgate.net

Biosynthetic Pathways and Precursor Metabolism

The biosynthesis of (3Z,6Z,9Z)-nonadecatriene and related polyunsaturated hydrocarbons in moths is a complex process that has been the subject of detailed scientific inquiry.

Research has firmly established that alpha-linolenic acid, a common C18 fatty acid, serves as a primary precursor for the biosynthesis of (3Z,6Z,9Z)-nonadecatriene and its homologues in many lepidopteran species. nih.govacs.orgnih.govnih.govresearchgate.net Moths are generally unable to synthesize alpha-linolenic acid de novo and must obtain it from their larval diet. db-thueringen.de

The proposed biosynthetic pathway involves a series of enzymatic reactions. nih.govnih.gov In the case of Erannis bajaria, studies using deuterium-labeled precursors have shown that alpha-linolenic acid undergoes chain elongation to form 11Z,14Z,17Z-eicosatrienoic acid. nih.gov This C20 acid is then believed to be the precursor for the C19 pheromone component, (3Z,6Z,9Z)-nonadecatriene, likely through a process of reductive decarbonylation. nih.govnih.gov A similar transformation of the C20 acid can also lead to the C18 pheromone component. nih.gov This pathway, involving chain elongation and subsequent modification, is a common strategy for producing the diverse array of hydrocarbon pheromones found in moths. nih.gov

Properties

CAS No.

89353-62-8

Molecular Formula

C19H34

Molecular Weight

262.5 g/mol

IUPAC Name

(3Z,6Z,9Z)-nonadeca-3,6,9-triene

InChI

InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18H2,1-2H3/b7-5-,13-11-,19-17-

InChI Key

MWNTUKOYEZXHLL-JTBMWNAQSA-N

SMILES

CCCCCCCCCC=CCC=CCC=CCC

Isomeric SMILES

CCCCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Occurrence and Biological Origins of 3z,6z,9z Nonadecatriene

Biosynthetic Pathways and Precursor Metabolism

Mechanisms of Fatty Acyl Chain Elongation and Desaturation

The biosynthesis of long-chain hydrocarbons like (3Z,6Z,9Z)-nonadecatriene begins with precursor fatty acids, which undergo elongation and desaturation to create the specific carbon chain length and double bond positioning.

Fatty Acyl Chain Elongation : This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. plos.org This is a cyclical process catalyzed by a multi-enzyme complex known as the fatty acid elongase (ELO) system. nih.govmdpi.com In the biosynthesis of (3Z,6Z,9Z)-nonadecatriene, the C18 precursor, α-linolenic acid, is elongated to form a C20 fatty acid. nih.govresearchgate.net

Fatty Acyl Desaturation : Desaturase enzymes introduce double bonds at specific positions within the fatty acyl chain. harvard.edu These enzymes are critical for producing the characteristic polyunsaturated nature of many insect pheromones. frontiersin.org The biosynthesis of (3Z,6Z,9Z)-nonadecatriene relies on the existing double bonds in the α-linolenic acid precursor and may involve further desaturation steps in related pheromone components. harvard.edu

Enzymatic Systems Implicated in (3Z,6Z,9Z)-Nonadecatriene Biosynthesis

A specific suite of enzymes is responsible for the conversion of dietary fatty acids into (3Z,6Z,9Z)-nonadecatriene.

Fatty acyl-CoA elongases are key enzymes that determine the chain length of the final hydrocarbon product. plos.org They are the rate-limiting enzymes in the first step of the fatty acid elongation cycle. mdpi.com In the context of (3Z,6Z,9Z)-nonadecatriene synthesis, ELOs are responsible for elongating the initial α-linolenic acid (C18) to a C20 acid precursor. nih.govresearchgate.net Studies on various insects have identified multiple ELO genes, with specific elongases often showing tissue-specific expression related to pheromone production. nih.govgoogle.com For instance, in the tea geometrid (Ectropis obliqua), specific ELOs are thought to be involved in the conversion of linolenic acid to its C20 counterpart. nih.gov

Following elongation and desaturation, the fatty acyl-CoA precursor undergoes further modifications by other enzyme systems.

Fatty Acyl-CoA Reductases (FARs) : These enzymes reduce the fatty acyl-CoA to a fatty aldehyde. nih.gov This is a crucial step leading to the final hydrocarbon. Transcriptome analyses of pheromone glands have identified numerous FARs potentially involved in pheromone biosynthesis. researchgate.netresearchgate.net

Oxidoreductases : This broad class of enzymes can be involved in various modification steps. For example, in the biosynthesis of the related pheromone component in the winter moth, an α-oxidation step is proposed to shorten a C20 acid to a C19 acid, which is a key step in forming an even-numbered hydrocarbon pheromone. nih.govresearchgate.net In some insects, cytochrome P450 enzymes, a type of oxidoreductase, are responsible for epoxidation of the hydrocarbon chain, adding further diversity to pheromone blends. nih.gov

The final step in the biosynthesis of hydrocarbon pheromones like (3Z,6Z,9Z)-nonadecatriene is the removal of the carbonyl group from the fatty aldehyde precursor. pnas.orgacs.org

Oxidative Decarbonylases : In insects, this reaction is catalyzed by a specific type of cytochrome P450 enzyme from the CYP4G family. pnas.orgnih.gov This enzyme converts the long-chain fatty aldehyde into a hydrocarbon with one less carbon atom and releases carbon dioxide. pnas.orgnih.gov This process is distinct from the decarbonylation mechanism found in cyanobacteria. pnas.orgacs.org The identification of these insect-specific decarbonylases has been a significant advancement in understanding hydrocarbon biosynthesis. pnas.org

Cellular and Tissue Localization of Biosynthesis (e.g., Oenocytes, Pheromone Glands)

The biosynthesis of insect hydrocarbons, including pheromones, is compartmentalized within specific cells and tissues.

Oenocytes : These large, specialized secretory cells, typically located in the abdomen, are the primary site for the synthesis of cuticular hydrocarbons and hydrocarbon pheromone precursors. nih.govnih.govslu.seresearchgate.net The enzymes for fatty acid synthesis, elongation, and desaturation are active in oenocytes. harvard.edunih.gov

Transport : Once synthesized in the oenocytes, the hydrocarbon precursors are transported via the hemolymph by lipophorins to other parts of the body, including the pheromone glands. nih.goventomology2.or.kr

Pheromone Glands : These specialized glands, often located in the terminal abdominal segments of female moths, are the sites for the final modification and release of the sex pheromone. entomology2.or.krannualreviews.org In some cases, final enzymatic steps, such as epoxidation by cytochrome P450 enzymes, occur within the pheromone gland. nih.govnih.goventomology2.or.kr The endoplasmic reticulum within the cells of the pheromone gland is a key subcellular site for these final biosynthetic steps. nih.gov

Advanced Chemical Synthesis Methodologies for 3z,6z,9z Nonadecatriene

Stereospecific Synthesis Strategies from Natural Lipid Precursors

The utilization of readily available natural lipids as starting materials offers a cost-effective and efficient approach to the synthesis of (3Z,6Z,9Z)-nonadecatriene, ensuring the correct stereochemistry of the double bonds is retained from the precursor.

A prominent and efficient method for the synthesis of (3Z,6Z,9Z)-nonadecatriene and its homologs begins with the commercially available alpha-linolenic acid ((9Z,12Z,15Z)-9,12,15-octadecatrienoic acid). researchgate.netnih.gov This polyunsaturated fatty acid provides the required all-cis arrangement of the three double bonds. The synthetic strategy involves the conversion of the carboxylic acid functionality into a group suitable for chain extension while preserving the integrity of the existing double bonds. researchgate.netacs.org

One successful approach involves a four-step synthesis starting from linolenic acid. ethz.ch Another highly effective method reported involves the transformation of alpha-linolenic acid into (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate. This intermediate is then subjected to a metal-catalyzed cross-coupling reaction to yield the target triene with high stereochemical fidelity. researchgate.netacs.org This method is advantageous due to its mild reaction conditions and high yields. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Homoconjugated Trienes

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the production of (3Z,6Z,9Z)-nonadecatriene. These reactions allow for the precise formation of carbon-carbon bonds, which is essential for constructing the specific carbon skeleton of the target molecule.

A particularly successful application is the cross-coupling of (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate with appropriate Grignard reagents. researchgate.netnih.gov The use of a lithium tetrachlorocuprate (Li2CuCl4) catalyst in diethyl ether facilitates a rapid and mild reaction. acs.orgacs.org This method has been shown to produce (3Z,6Z,9Z)-3,6,9-trienes in over 92% isolated yield, with the crucial retention of the Z,Z,Z-geometrical configuration of the double bonds. researchgate.netacs.org The reaction's efficiency and mild conditions make it a highly practical route for the synthesis of these homoconjugated trienes. nih.gov

Another approach involves reacting a mixture of tosylates, derived from a mixture of alcohols, with pentylmagnesium bromide in the presence of a catalytic amount of lithium tetrachlorocuprate at low temperatures. gre.ac.uk Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Sonogashira couplings, have also been investigated for the generation of triene systems, although Stille coupling has been reported as a successful method for constructing (E,Z,Z)-triene systems in other complex natural products. uni-halle.de

Alternative Synthetic Routes and Their Comparative Efficiencies

Beyond the derivatization of natural lipids and standard cross-coupling reactions, other synthetic methodologies have been developed for (3Z,6Z,9Z)-nonadecatriene, each with its own set of advantages and limitations.

Kolbe electrolysis offers a unique method for the synthesis of hydrocarbons through the decarboxylative dimerization of carboxylic acids. wikipedia.org This electrochemical method has been successfully used to synthesize (3Z,6Z,9Z)-nonadecatriene by starting with linolenic acid and propanoic acid. ethz.chresearchgate.net The reaction proceeds via a radical mechanism, where the electrochemical decarboxylation of carboxylates generates radical intermediates that then combine. wikipedia.org While Kolbe electrolysis can be an effective tool, it can sometimes lead to a mixture of products when different carboxylates are used, which may necessitate further purification. wikipedia.orgpurechemistry.org The efficiency and chemoselectivity of the Kolbe reaction can be influenced by factors such as the choice of electrode material and reaction conditions. researchgate.net

Wittig-type olefination reactions, which often involve phosphonium (B103445) salts, are a powerful tool for the stereoselective formation of double bonds. ontosight.ainih.gov While direct references to the use of silylated alkenyl phosphonium salts for the specific synthesis of (3Z,6Z,9Z)-nonadecatriene are not prevalent in the provided search results, the general utility of phosphonium salts in pheromone synthesis is well-established. sakura.ne.jp For instance, the synthesis of other triene systems has utilized Wittig reactions to control the geometry of the newly formed double bond. nih.gov The development of methods for the synthesis of cyclic phosphonium salts and the use of sterically hindered phosphonium salts as stabilizers for nanoparticles in cross-coupling reactions highlight the ongoing innovation in this area of chemistry. chemrxiv.orgnih.gov The stereoselective silylation of alkenyl acetates to form alkenyl silanes, which are reactive in cross-coupling reactions, represents another related advancement. nih.gov

Maintenance of Geometrical Configuration and Purity in Synthetic Protocols

A critical challenge in the synthesis of polyunsaturated compounds like (3Z,6Z,9Z)-nonadecatriene is the preservation of the precise geometrical configuration of the double bonds and ensuring high purity of the final product. The all-cis configuration is essential for the compound's biological activity.

The stereospecificity of the chosen synthetic route is paramount. Starting with a precursor that already contains the desired all-cis double bond arrangement, such as alpha-linolenic acid, is a highly effective strategy for maintaining the correct geometry. researchgate.netacs.org The subsequent reaction steps must then be carefully selected to avoid isomerization of these double bonds. The use of mild reaction conditions, such as those employed in the Li2CuCl4-catalyzed cross-coupling of octadecatrienyl triflate with Grignard reagents, is crucial for retaining the geometrical configuration. researchgate.netnih.gov

Purification of the final product is another key aspect. Techniques such as flash chromatography are often employed to separate the desired triene from any byproducts or geometric isomers that may have formed. ethz.ch The purity of the synthesized compound is typically verified using analytical methods like gas chromatography (GC) and combined gas chromatography-mass spectrometry (GC-MS). ethz.ch For instance, in one synthesis of a related tetraene, the final product was obtained with 96% purity and was free of the pheromone isomer. nih.govresearchgate.net

Chemoecological Functions and Neurobehavioral Mechanisms of Action

Role as a Sex Pheromone Component and Male Attractant

(3Z,6Z,9Z)-Nonadecatriene has been identified as a crucial component of the female-produced sex pheromone in a variety of moth species, where it functions to attract conspecific males for mating. ethz.chucr.eduresearchgate.netacs.org Research has demonstrated its efficacy both as a standalone attractant and as part of a more complex pheromone blend.

In the autumn gum moth, Mnesampela privata, (3Z,6Z,9Z)-nonadecatriene was identified from female pheromone gland extracts. ethz.chlu.se Field trials confirmed that this triene alone is attractive to male M. privata moths, a finding that was, at the time, a novel discovery for a compound that was more commonly known to work synergistically or as a precursor. ethz.ch This compound has also been found to attract males of other closely related species within the same subfamily, Ennominae, such as Dolabrossa amblopa, Mnesampela heliochrysa, and M. arida. ethz.ch

For the spring cankerworm, Paleacrita vernata, (3Z,6Z,9Z)-nonadecatriene is one of two primary sex pheromone components positively identified from female abdominal tip extracts. nih.gov While another component, (3Z,6Z,9Z)-eicosatriene, showed some attractant activity on its own, the blend of the two was significantly more attractive. nih.gov

The following table summarizes the role of (3Z,6Z,9Z)-nonadecatriene as a sex pheromone component in various moth species.

SpeciesFamilyRole of (3Z,6Z,9Z)-Nonadecatriene
Mnesampela privata (Autumn gum moth)GeometridaeAttracts males as a single component. ethz.chlu.se
Eupithecia abietaria (Cloaked pug moth)GeometridaeMajor pheromone component, requires a synergist for attraction. psu.edulu.se
Paleacrita vernata (Spring cankerworm)GeometridaeA primary component of the attractive pheromone blend. nih.gov
Euclidea cuspideaNoctuidaeComponent of the sex attractant blend. ucr.edu

Synergistic and Modulatory Interactions with Co-Pheromone Components

The behavioral activity of (3Z,6Z,9Z)-nonadecatriene is often dependent on its interaction with other compounds within the pheromone blend. These interactions can be synergistic, where the presence of another compound enhances the attractive effect, or modulatory, where the ratio of components is critical for species-specific communication.

Behavioral Enhancement by Epoxidized Derivatives (e.g., 3Z,6Z-cis-9,10-Epoxynonadecadiene)

A common class of synergists for (3Z,6Z,9Z)-nonadecatriene are its epoxidized derivatives. These compounds are often present in smaller quantities in the female pheromone gland but play a crucial role in eliciting a full behavioral response from the male.

For some moth species, such as Euclidea cuspidea and Caenurgina distincta, blends of (3Z,6Z,9Z)-trienes and their corresponding epoxides have been identified as sex attractants. ucr.edu In Perina nuda, the attractiveness of the primary pheromone component, an epoxyhenicosadiene, was significantly enhanced by the addition of novel diepoxy derivatives. nih.gov

Contributions of Homologous Trienes (e.g., (3Z,6Z,9Z)-Henicosatriene) to Blend Efficacy

The presence of homologous trienes, which differ in chain length but share the same double bond configuration, can also significantly influence the efficacy of a pheromone blend.

In the autumn gum moth, Mnesampela privata, while (3Z,6Z,9Z)-nonadecatriene was initially identified as the sole bioactive component, further research on Tasmanian populations revealed the presence of a second, minor component: (3Z,6Z,9Z)-henicosatriene (a C21 triene). nih.govresearchgate.net The ratio of the C19 to the C21 triene in female extracts was found to be relatively constant at approximately 33:1. nih.govresearchgate.net Field tests showed that the addition of 1-6% of the C21 triene to the C19 triene significantly increased trap catch, indicating a synergistic effect. nih.gov

Similarly, for the spring cankerworm, Paleacrita vernata, the pheromone blend includes both (3Z,6Z,9Z)-nonadecatriene (C19) and (3Z,6Z,9Z)-eicosatriene (C20). nih.gov

The following table details the synergistic effects of homologous trienes on the attractiveness of pheromone blends.

SpeciesPrimary TrieneSynergistic Homologous Triene
Mnesampela privata(3Z,6Z,9Z)-Nonadecatriene (C19)(3Z,6Z,9Z)-Henicosatriene (C21) nih.govresearchgate.net
Paleacrita vernata(3Z,6Z,9Z)-Nonadecatriene (C19)(3Z,6Z,9Z)-Eicosatriene (C20) nih.gov

Optimization of Pheromone Blend Ratios for Attraction and Specificity

The precise ratio of pheromone components is often critical for maximizing male attraction and ensuring species-specific communication, thereby preventing cross-attraction with other species.

In the case of the autumn gum moth, Mnesampela privata, while the natural ratio of the C19 to the C21 triene is around 33:1, field trials showed that traps baited with a 16:1 ratio caught significantly more moths. nih.gov This suggests that the optimal ratio for trapping purposes may differ from the naturally emitted ratio.

For a Chinese population of the spring cankerworm, Paleacrita vernata, field trapping experiments determined that a 4:1 blend of (3Z,6Z,9Z)-nonadecatriene and (3Z,6Z,9Z)-eicosatriene was the most attractive to males, which was different from the optimal ratio found for Canadian populations. cabidigitallibrary.org The addition of a third component, 6Z,9Z-nonadecadiene, to this binary blend in an 8:2:1 ratio of the C19 triene, C20 triene, and the diene, respectively, further increased trap captures. cabidigitallibrary.org

The optimization of pheromone blend ratios is a key aspect of developing effective lures for pest monitoring and management. usda.govnih.govservice.gov.uk

Neurophysiological Characterization of Olfactory Reception

Understanding how insects detect and process pheromonal cues requires neurophysiological techniques that can measure the responses of the olfactory system.

Electroantennography (EAG) for Measuring Antennal Responses

In the study of the autumn gum moth, Mnesampela privata, EAG recordings showed that male antennae responded to synthetic (3Z,6Z,9Z)-nonadecatriene. ethz.ch Furthermore, when analyzing female gland extracts using gas chromatography coupled with electroantennographic detection (GC-EAD), a technique that simultaneously provides a chemical and an electrophysiological profile, the male antennae showed a clear response to the peak corresponding to (3Z,6Z,9Z)-nonadecatriene. ethz.ch EAG responses to the synergistic C21 triene, (3Z,6Z,9Z)-henicosatriene, were positive but consistently lower than those elicited by the C19 triene. nih.gov

For the cloaked pug moth, Eupithecia abietaria, GC-EAD analyses of female pheromone gland extracts revealed consistent male antennal responses to (3Z,6Z,9Z)-nonadecatriene and weaker, or sometimes absent, responses to 3Z,6Z-cis-9,10-epoxynonadecadiene. psu.edu

In studies of the spring cankerworm, Paleacrita vernata, the identification of the pheromone components was aided by a combination of gas chromatography, mass spectrometry, and electroantennography. nih.gov

EAG has also been used to screen for potential pheromone inhibitors. In a study on Ectropis grisescens, (3Z,6Z,9Z)-nonadecatriene, an analog of one of the pest's sex pheromone components, elicited a significant EAG response in male antennae, and further behavioral assays suggested it has an inhibitory effect on attraction to the natural pheromone. biorxiv.org

The following table provides examples of EAG responses to (3Z,6Z,9Z)-Nonadecatriene and related compounds in different moth species.

SpeciesCompound(s) TestedEAG Response
Mnesampela privata(3Z,6Z,9Z)-NonadecatrienePositive response in male antennae. ethz.ch
Mnesampela privata(3Z,6Z,9Z)-HenicosatrienePositive, but lower response than the C19 triene. nih.gov
Eupithecia abietaria(3Z,6Z,9Z)-NonadecatrieneConsistent male antennal response. psu.edu
Eupithecia abietaria3Z,6Z-cis-9,10-EpoxynonadecadieneWeak or absent male antennal response. psu.edu
Ectropis grisescens(3Z,6Z,9Z)-NonadecatrieneSignificant dose-dependent response in male antennae. biorxiv.org

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Active Compound Identification

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from complex mixtures. This method couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. In the context of (3Z,6Z,9Z)-Nonadecatriene, GC-EAD has been instrumental in pinpointing it as a key semiochemical for several insect species.

In studies on the autumn gum moth, Mnesampela privata, female gland extracts were analyzed using GC-EAD. ethz.ch These analyses revealed that male antennae exhibited a distinct electrical response when (3Z,6Z,9Z)-Nonadecatriene eluted from the gas chromatograph. ethz.chresearchgate.netlu.se This electrophysiological activity strongly indicated that this compound is detected by the male moth's olfactory system and likely plays a role in chemical communication. researchgate.netlu.se Further electroantennogram (EAG) recordings confirmed that male M. privata antennae respond to synthetic (3Z,6Z,9Z)-Nonadecatriene. ethz.chresearchgate.net

Similarly, research on the nuisance net-spinning caddisfly, Smicridea fasciatella, involved the analysis of extracts from both sexes using coupled gas chromatography-electroantennographic detection (GC-EAD) with male antennae. oup.com Among the identified male-specific compounds was (3Z,6Z,9Z)-Nonadecatriene. oup.comresearcher.life However, in this case, extracts of adult males did not elicit a response from other male antennae, suggesting that it does not function as a male aggregation pheromone in this species. oup.com

In another example, GC-EAD was employed in the study of the geometrid moth Ectropis grisescens. While the primary sex pheromone components were identified as other compounds, (3Z,6Z,9Z)-Nonadecatriene was investigated as a potential inhibitor. biorxiv.org Electroantennogram tests showed that the antennae of male E. grisescens responded to (3Z,6Z,9Z)-Nonadecatriene. biorxiv.org

These examples highlight the critical role of GC-EAD in identifying (3Z,6Z,9Z)-Nonadecatriene as an electrophysiologically active compound across different insect orders, laying the groundwork for further behavioral and ecological investigations.

Field Bioassays and Behavioral Ecology Studies

Following its identification as a potential semiochemical, field bioassays are crucial for determining the behavioral function of (3Z,6Z,9Z)-Nonadecatriene under natural conditions. These studies have provided valuable insights into its role as a sex pheromone or attractant in various moth species.

For the autumn gum moth, Mnesampela privata, initial field trials with lures containing only synthetic (3Z,6Z,9Z)-Nonadecatriene at various doses resulted in the capture of few to no male moths. researchgate.net This suggested that while the compound is a necessary component of the sex pheromone, it might not be sufficient on its own for attraction. researchgate.netlu.se Subsequent research identified a second, minor component, (3Z,6Z,9Z)-3,6,9-Henicosatriene, in the female pheromone gland extracts. researchgate.net Field tests demonstrated that the addition of a small percentage of this C21 triene to (3Z,6Z,9Z)-Nonadecatriene significantly increased the trap catch of male M. privata. researchgate.net This synergistic effect underscores the importance of specific pheromone blend ratios for optimal attraction. Despite the initial low attraction to the single component, it was concluded that (3Z,6Z,9Z)-Nonadecatriene is indeed a sex pheromone component for this species. ethz.chlu.se

In contrast, for another geometrid moth, Epirrhoe sperryi, (3Z,6Z,9Z)-Nonadecatriene was identified as a female sex pheromone component that proved to be attractive to male moths on its own in field trials. researchgate.net This was a significant finding as it was one of the first instances where this compound alone was shown to be a potent attractant for a geometrid species. researchgate.netlu.se

Field bioassays with the nuisance caddisfly, Smicridea fasciatella, yielded different results. Although (3Z,6Z,9Z)-Nonadecatriene was identified as a male-specific compound, field tests with various lures did not show significant attraction. oup.com This suggests that for S. fasciatella, attractant pheromones may have a minimal role in mate location, which might be more influenced by visual cues or the dense populations of lekking males. oup.com

Research on Ectropis grisescens explored the potential inhibitory effects of (3Z,6Z,9Z)-Nonadecatriene on the attraction of males to the primary sex pheromone. biorxiv.org Dual-choice olfactometer experiments were conducted to test the preference of males between the sex pheromone alone and a blend of the sex pheromone with (3Z,6Z,9Z)-Nonadecatriene. biorxiv.org

These field studies demonstrate the diverse chemoecological roles of (3Z,6Z,9Z)-Nonadecatriene, ranging from a crucial synergistic component of a sex pheromone blend to a standalone attractant and a potential behavioral inhibitor.

Structure Activity Relationship Sar Investigations of 3z,6z,9z Nonadecatriene Analogues

Correlating Minor Structural Variations with Differential Pheromonal Activity

Research into the analogues of (3Z,6Z,9Z)-nonadecatriene reveals that even subtle modifications to its structure can lead to significant changes in its pheromonal effect, ranging from enhanced attraction to inhibition. These variations typically involve altering the carbon chain length, or the number and position of the double bonds.

One key area of investigation is the effect of chain length. In the autumn gum moth, Mnesampela privata, the primary sex pheromone was initially identified as (3Z,6Z,9Z)-nonadecatriene (a C19 triene). nih.gov However, field tests showed that the addition of a minor, yet structurally similar, component, (3Z,6Z,9Z)-3,6,9-henicosatriene (a C21 triene), significantly increased trap catches. nih.gov While male antennae showed a stronger electroantennogram (EAG) response to the C19 triene, the synergistic effect of the C21 analogue in the field highlights that peak EAG response does not always equate to maximal behavioral attraction. nih.gov

Similarly, in the winter moth, Operophtera brumata, which uses a C19 tetraene as its primary pheromone, male antennae showed a strong response to the main pheromone, a slightly weaker response to the C19 triene analogue ((3Z,6Z,9Z)-nonadecatriene), and a much weaker response to the C21 triene analogue. acs.org This demonstrates a clear preference for the C19 backbone and the tetraene system in this species.

Conversely, a closely related analogue can act as an inhibitor. For the tea geometrid, Ectropis grisescens, whose pheromone is a blend of C18 compounds, the C19 analogue (3Z,6Z,9Z)-nonadecatriene was found to be an inhibitor of the pheromonal response. mdpi.com This antagonistic effect underscores the high specificity of receptor systems, where a small structural deviation can switch the compound's function from an attractant to a repellent or inhibitor. mdpi.com Such inhibition is a common phenomenon, where compounds from taxonomically close species can disrupt communication. mdpi.com

CompoundInsect SpeciesObserved Pheromonal ActivityReference
(3Z,6Z,9Z)-Nonadecatriene (C19 Triene)Mnesampela privata (Autumn Gum Moth)Primary sex pheromone component; elicits strong EAG response. nih.gov
(3Z,6Z,9Z)-3,6,9-Henicosatriene (C21 Triene)Mnesampela privata (Autumn Gum Moth)Minor pheromone component; acts as a synergist, significantly increasing trap catch when added to the C19 triene. Elicits a lower EAG response than the C19 triene. nih.gov
(3Z,6Z,9Z)-Nonadecatriene (C19 Triene)Operophtera brumata (Winter Moth)Analogue of the primary pheromone; elicits a moderate EAG response, weaker than the natural C19 tetraene pheromone. acs.org
(3Z,6Z,9Z)-Nonadecatriene (C19 Triene)Ectropis grisescens (Tea Geometrid)Inhibitor of the natural sex pheromone blend. mdpi.com

Rational Design and Synthesis of Bioactive Analogues for Research Purposes

The systematic investigation of SAR is underpinned by the rational design and chemical synthesis of specific analogues. The goal is to create a library of related compounds to probe the functional landscape of the pheromone receptor. This process is essential not only for confirming the structure of newly identified natural pheromones but also for developing more effective pest management tools, such as potent attractants for monitoring or inhibitors for mating disruption. mdpi.comoup.com

The biosynthesis of (3Z,6Z,9Z)-nonadecatriene and other related polyene pheromones often starts from linoleic or linolenic acid. nih.gov Chemical syntheses frequently mimic this biological pathway. Facile and efficient methods have been developed to produce (3Z,6Z,9Z)-nonadecatriene and its homologues from commercially available α-linolenic acid. frontiersin.org One effective strategy involves metal-catalyzed cross-coupling reactions. For instance, (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate can be reacted with appropriate Grignard reagents using a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst to yield the desired (3Z,6Z,9Z)-trienes with high efficiency and retention of the Z-configuration of the double bonds. frontiersin.org Other established methods include Kolbe electrolysis, starting from linolenic acid and propanoic acid. mdpi.com

These synthetic routes are versatile, allowing for the creation of a range of analogues for research, including:

Homologues: Analogues with varying chain lengths (e.g., C18, C20, C21, C22, C23 trienes) to test the optimal chain length for receptor binding. nih.govfrontiersin.org

Isomers: Compounds with altered double bond geometry (E/Z isomers) or position to determine the importance of stereochemistry.

Functionalized Analogues: Introduction of other functional groups, such as epoxides. (3Z,6Z,9Z)-trienes serve as critical precursors for synthesizing mono- and diepoxide pheromones, which represent another major class of lepidopteran sex attractants. nih.govgenscript.com

The ability to synthesize these diverse analogues provides the necessary chemical tools to map the structural requirements of pheromone receptors and to understand the chemical language of insects.

Analogue TypePurpose in ResearchSynthetic Precursor/Method ExampleReference
Homologues (e.g., C20, C21, C22 trienes)Determine optimal carbon chain length for pheromonal activity.Cross-coupling of (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate with different Grignard reagents. frontiersin.org
EpoxydienesInvestigate the activity of a different class of pheromones and their relationship to triene precursors.Epoxidation of (3Z,6Z,9Z)-trienes. nih.govgenscript.com
TetraenesStudy the effect of an additional double bond on receptor binding and behavioral response.Wittig reactions or other olefination techniques. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated, computational approach to formalize the insights gained from SAR studies. The goal of QSAR is to create a mathematical model that quantitatively correlates the structural or physicochemical properties of a set of compounds with their biological activity. nih.gov For pheromones like (3Z,6Z,9Z)-nonadecatriene, this involves linking the properties of its analogues to their observed pheromonal effects (e.g., EAG response, binding affinity, or behavioral outcomes).

While specific, published QSAR models for (3Z,6Z,9Z)-nonadecatriene are not prevalent, the methodology can be described. The general process involves several key steps:

Data Set Assembly: A series of analogues with a range of structural variations and their corresponding, quantitatively measured biological activities are compiled. The data from EAG and field tests on nonadecatriene (B14449536) homologues and isomers would form such a dataset. nih.govacs.org

Descriptor Calculation: For each analogue, a set of numerical parameters, or "molecular descriptors," are calculated. These can describe various properties, such as size (e.g., chain length), shape, and electronic properties (e.g., distribution of electrons in the double bonds).

Model Development: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

A key component of modern QSAR is in silico molecular modeling, including molecular docking. mdpi.comnih.gov This technique predicts how a ligand (the pheromone analogue) fits into the binding pocket of its target protein, such as a Pheromone-Binding Protein (PBP) or an Olfactory Receptor (OR). mdpi.commdpi.com For example, an in silico study on the inhibitory effect of (3Z,6Z,9Z)-nonadecatriene on Ectropis grisescens investigated its interaction with a sensory-related protein, providing a molecular-level hypothesis for the observed activity. mdpi.com Such studies calculate binding energies and identify key amino acid residues in the receptor that interact with the pheromone, helping to explain why minor structural changes in the ligand can lead to major differences in binding affinity and, consequently, biological response. frontiersin.orgacs.org These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of analogues that are most likely to have desired activities, streamlining the discovery of new pest management agents. acs.orgnih.gov

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are fundamental in the analysis of (3Z,6Z,9Z)-nonadecatriene, particularly when it is part of a complex mixture of cuticular hydrocarbons or pheromone blends.

Gas chromatography (GC) is an indispensable tool for determining the purity of synthetic (3Z,6Z,9Z)-nonadecatriene and for analyzing its proportion in natural or synthetic blends. In the context of insect chemical ecology, GC is used to separate and quantify the individual components of cuticular lipids, which can include a wide array of long-chain alkanes, alkenes, and other compounds. cambridge.org The analysis of pheromone gland extracts from various moth species, such as the autumn gum moth (Mnesampela privata), has successfully utilized GC to separate (3Z,6Z,9Z)-nonadecatriene from other compounds present in the extract, like 1-hexadecanol (B1195841) and 1-octadecanol. ethz.chresearchgate.net

The choice of the GC column's stationary phase is critical for achieving the necessary separation. Non-polar columns are often employed for the analysis of hydrocarbons. gre.ac.uk The quantification of (3Z,6Z,9Z)-nonadecatriene and its related compounds in pheromone blends is achieved by comparing the peak areas from the gas chromatogram to those of known standards. This quantitative data is vital for recreating effective synthetic pheromone lures for field applications. For instance, the ratio of (3Z,6Z,9Z)-nonadecatriene to a related compound, (3Z,6Z,9Z)-3,6,9-heneicosatriene, was found to be critical for attracting male M. privata moths. researchgate.net

Table 1: GC Analysis of Pheromone Gland Extracts of Mnesampela privata
CompoundRetention Time (min)Relative Abundance (%)Reference
(3Z,6Z,9Z)-3,6,9-NonadecatrieneVaries with conditionsMajor component ethz.chresearchgate.net
(3Z,6Z,9Z)-3,6,9-HeneicosatrieneVaries with conditionsMinor component researchgate.netdiva-portal.org
1-HexadecanolVaries with conditionsVariable ethz.chresearchgate.net
1-OctadecanolVaries with conditionsVariable ethz.chresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the mass analysis capabilities of mass spectrometry, making it the gold standard for the structural confirmation of (3Z,6Z,9Z)-nonadecatriene in complex biological samples. ethz.ch Following separation on the GC column, molecules are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum, which serves as a molecular fingerprint.

The mass spectrum of (3Z,6Z,9Z)-nonadecatriene, while not always showing a prominent molecular ion peak due to fragmentation, will exhibit characteristic fragment ions that are indicative of its long-chain triene structure. researchgate.netgoogle.com For example, in the analysis of pheromone gland extracts of the autumn gum moth, GC-MS was used to confirm the identity of (3Z,6Z,9Z)-nonadecatriene by comparing its mass spectrum and retention time with those of a synthetic standard. ethz.ch This technique is also crucial for profiling the complete chemical composition of insect cuticular hydrocarbons, which can vary between species, sexes, and even ages of the insects. nih.gov Advanced GC-MS techniques, such as those using a quadrupole time-of-flight (QTOF) mass analyzer with a soft ionization source like atmospheric pressure chemical ionization (APCI), can provide more information on the intact molecule, which is particularly useful for the analysis of very long-chain polyunsaturated fatty acids and hydrocarbons. researchgate.netcsic.es

Table 2: Diagnostic Ions in the EI-MS of (3Z,6Z,9Z)-Nonadecatriene and Related Compounds
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
(3Z,6Z,9Z)-3,6,9-Nonadecatriene262 (often weak or absent)79, 93, 108, 121, 135, 149 researchgate.net
(3Z,6Z,9Z)-1,3,6,9-Nonadecatetraene26079, 91, 106 google.com

Isotopic Labeling and Tracing Techniques in Biosynthesis Pathway Studies

Isotopic labeling is a powerful technique used to investigate the biosynthetic pathways of natural products, including insect pheromones like (3Z,6Z,9Z)-nonadecatriene. beilstein-journals.orgnih.gov By feeding insects with precursors labeled with stable isotopes (e.g., deuterium (B1214612) or ¹³C), researchers can trace the incorporation of these labels into the final pheromone molecule. Subsequent analysis by mass spectrometry can reveal the positions of the labels, providing insights into the enzymatic reactions involved in the biosynthetic pathway.

For many polyunsaturated hydrocarbon pheromones, the biosynthesis is believed to start from common fatty acids. chemecol.org In the case of (3Z,6Z,9Z)-nonadecatriene, it is proposed to be biosynthesized from linolenic acid. researchgate.netresearchgate.net Isotopic tracing studies can confirm this hypothesis and elucidate the specific elongation and decarboxylation steps. For instance, feeding experiments with deuterated fatty acids could demonstrate their conversion into the corresponding deuterated (3Z,6Z,9Z)-nonadecatriene, thereby mapping out the biosynthetic route. researchgate.net Such studies are crucial for understanding the fundamental biology of pheromone production and can inform strategies for manipulating these pathways for pest control.

Research Applications in Integrated Pest Management Ipm

Development and Optimization of Pheromone-Based Monitoring Systems

The primary application of (3Z,6Z,9Z)-nonadecatriene in IPM is in pheromone-baited traps for monitoring pest populations. cabidigitallibrary.orgusda.gov These traps are crucial for detecting the presence of a pest, determining its population density, and timing control measures. cabidigitallibrary.org Research has focused on identifying the optimal blend of pheromone components to maximize trap efficacy.

(3Z,6Z,9Z)-nonadecatriene is a significant sex pheromone component for several economically important pests, including:

Autumn Gum Moth (Mnesampela privata) : A pest of Eucalyptus plantations in Australia. researchgate.netnih.gov

Spring Cankerworm (Paleacrita vernata) : A defoliator of various trees and shrubs in North America and China. cabidigitallibrary.orgresearchgate.net

Cloaked Pug Moth (Eupithecia abietaria) : A pest of spruce cones in Europe.

Research has shown that while (3Z,6Z,9Z)-nonadecatriene is attractive on its own, its effectiveness is often enhanced when combined with other compounds. cabidigitallibrary.orgresearchgate.net

Case Study: Autumn Gum Moth (Mnesampela privata) Initial field trials using lures with pure (3Z,6Z,9Z)-nonadecatriene resulted in very low capture rates of male M. privata. researchgate.netnih.gov Subsequent research identified an additional minor component in the female pheromone gland, (3Z,6Z,9Z)-3,6,9-henicosatriene. researchgate.netnih.gov Field tests demonstrated that adding a small percentage of this second compound significantly increased the detection and trap catch of the moths. researchgate.netnih.gov This optimization was critical for developing a reliable monitoring tool for this pest.

Interactive Table 1: Effect of Pheromone Blend on Autumn Gum Moth Trap Catch This table illustrates the impact of adding (3Z,6Z,9Z)-3,6,9-henicosatriene to (3Z,6Z,9Z)-nonadecatriene lures.

Lure CompositionRelative Trap CatchSignificance
(3Z,6Z,9Z)-Nonadecatriene (1 mg)Low-
(3Z,6Z,9Z)-Nonadecatriene (1 mg) + 1-6% (3Z,6Z,9Z)-3,6,9-HeneicosatrieneSignificantly Increasedp < 0.05

Case Study: Spring Cankerworm (Paleacrita vernata) For the spring cankerworm, (3Z,6Z,9Z)-nonadecatriene is part of a three-component pheromone blend. cabidigitallibrary.orgresearchgate.net Field evaluations in China were conducted to determine the most attractive ratio of the components for monitoring local populations. Trapping experiments tested various blends, revealing that a specific ratio was necessary for optimal attraction, which differed from the blend found to be effective for Canadian populations. cabidigitallibrary.org This highlights the importance of local optimization for pheromone-based monitoring systems.

Interactive Table 2: Field Evaluation of Pheromone Blends for Paleacrita vernata in China This table shows the capture rates of male moths in traps baited with different pheromone component ratios.

Lure Blend Ratio (19:Hy / 20:Hy / 19:Hy diene)Mean Male Moths Captured (±SD)
4:1:0High
1:4:0Low
8:2:1Highest
Control (Hexane)None

Note: Data adapted from Zheng et al. (2016), showing that an 8:2:1 blend of 3Z,6Z,9Z-19:Hy, 3Z,6Z,9Z-20:Hy, and 6Z,9Z-19:Hy was most effective. "19:Hy" is (3Z,6Z,9Z)-nonadecatriene. cabidigitallibrary.org

Investigation of Mating Disruption Strategies Using (3Z,6Z,9Z)-Nonadecatriene

Mating disruption is an IPM technique that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating females, thereby suppressing reproduction. nii.ac.jp While large-scale mating disruption programs using (3Z,6Z,9Z)-nonadecatriene are not as widely documented as for other pheromones, research indicates its strong potential in this area. biorxiv.orgbiorxiv.org

The strategy relies on releasing enough synthetic pheromone to either mask the natural pheromone plumes from females or create so many false trails that males fail to find a mate. nii.ac.jp Studies have explored the potential of (3Z,6Z,9Z)-nonadecatriene and its structural analogs as key components in such strategies.

For example, research on the tea geometrid, Ectropis grisescens, investigated the inhibitory effects of (3Z,6Z,9Z)-nonadecadiene (referred to as Z3Z6Z9-19:Hy), an analog of a component of its natural pheromone. biorxiv.orgbiorxiv.org Wind tunnel experiments showed that this compound significantly inhibited male behavioral responses to the actual sex pheromone, with the highest dose completely preventing males from contacting the pheromone source. biorxiv.orgbiorxiv.org Such findings are crucial first steps, suggesting that broadcasting (3Z,6Z,9Z)-nonadecatriene or its analogs in an agricultural setting could effectively disrupt mating. These studies open new perspectives for developing mating disruption strategies for pests like E. grisescens. biorxiv.orgbiorxiv.org

Furthermore, successful mating disruption has been reported for the Japanese giant looper, Ascotis selenaria, in tea gardens using a pheromone blend that includes (3Z,6Z,9Z)-3,6,9-nonadecatriene. sakura.ne.jpnii.ac.jp This demonstrates the viability of using this compound as an active component in a mating disruption formulation.

Integration into Broader Semiochemical-Based Control Research Paradigms

The study of (3Z,6Z,9Z)-nonadecatriene is part of a broader research effort to harness chemical communication for pest control. cabidigitallibrary.orgusda.gov This compound serves as a model for understanding the biosynthesis and evolution of Type II pheromones, which are typically derived from dietary precursors like linolenic acid. researchgate.net The development of facile and efficient methods for synthesizing (3Z,6Z,9Z)-nonadecatriene and its homologues is critical, as it makes these compounds more accessible and affordable for widespread use in IPM programs. researchgate.net

Research also focuses on creating highly specific trapping systems. For instance, the sex attractant for the winter moth (Operophtera brumata) also attracts the native Bruce spanworm (Operophtera bruceata), making monitoring difficult as the species are hard to distinguish. researchgate.net Studies have identified a geometric isomer, (3E,6Z,9Z)-1,3,6,9-nonadecatetraene, that inhibits the attraction of the Bruce spanworm to traps without affecting the winter moth catch. researchgate.net This integration of attractants and inhibitors into a single system is a sophisticated semiochemical strategy that enhances the precision of pest monitoring and management. The use of (3Z,6Z,9Z)-nonadecatriene and its analogs within these multi-component signal systems exemplifies its integration into advanced, behavior-modifying pest control paradigms.

Emerging Research Frontiers and Future Directions

Deeper Molecular Elucidation of Pheromone Receptor Interactions

A critical frontier in understanding the action of (3Z,6Z,9Z)-nonadecatriene lies in deciphering the precise molecular interactions with its corresponding olfactory receptors (ORs). In insects, airborne chemical signals are primarily detected by ORs located on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the antennae. lu.se The functional receptor unit is a complex formed by a specific odor-tuning receptor and a highly conserved co-receptor (Orco). lu.se The binding of a pheromone molecule like (3Z,6Z,9Z)-nonadecatriene to its specific tuning receptor initiates a signal transduction cascade, leading to an action potential. lu.se

While electrophysiological studies, such as electroantennography (EAG), have confirmed that the antennae of various moth species respond to (3Z,6Z,9Z)-nonadecatriene, the specific receptors involved are largely uncharacterized. ethz.chbiorxiv.orgresearchgate.net For instance, in Spodoptera exigua, the receptor SexiOR11 shows a primary response to (3Z,6Z,9Z)-nonadecatriene. lu.se Future research will likely focus on identifying and functionally characterizing the specific ORs that detect this triene in other species.

Advanced techniques such as single-cell recording (SCR) can provide detailed insights into the response of individual neurons to the pheromone. Furthermore, computational methods, or in silico studies, are emerging as powerful tools to model the interaction between pheromone ligands and their receptors. biorxiv.org A study on Ectropis grisescens explored the interaction between (3Z,6Z,9Z)-nonadecatriene and the sensory neuron membrane protein 1 (SNMP1), suggesting a potential inhibitory role. biorxiv.org Deeper molecular studies will be essential to understand the basis of specificity and sensitivity, and how subtle changes in the pheromone structure or the receptor can lead to reproductive isolation between closely related species. biorxiv.org

Genetic and Genomic Approaches to Manipulating Pheromone Biosynthesis

The biosynthetic pathway of (3Z,6Z,9Z)-nonadecatriene, a type II pheromone, is distinct from the more extensively studied type I pheromones. nih.gov Research has shown that it is typically derived from dietary α-linolenic acid. nih.govnih.gov The pathway involves chain elongation, desaturation, and, crucially, a final step of reductive decarbonylation from an even-numbered acyl precursor. nih.govresearchgate.net For example, in the winter moth Erannis bajaria, linolenic acid is elongated to (11Z,14Z,17Z)-11,14,17-icosatrienoic acid, which is then transformed to produce (3Z,6Z,9Z)-nonadecatriene. nih.govresearchgate.net

A major future direction is the application of genetic and genomic tools to identify and manipulate the key enzymes in this pathway. Transcriptome analysis of female pheromone glands has proven effective in identifying candidate genes, including fatty acyl-CoA elongases (ELOs), oxidases, fatty acyl-CoA reductases (FARs), and decarbonylases. nih.gov While the enzymes for type I pheromones have been more thoroughly characterized, those for type II hydrocarbons like (3Z,6Z,9Z)-nonadecatriene remain a key area for investigation. nih.gov

Understanding the genetic basis of pheromone production opens up possibilities for manipulating it. By identifying the specific genes responsible for the production of (3Z,6Z,9Z)-nonadecatriene, it may become possible to genetically engineer insects or microorganisms to produce the pheromone, or conversely, to disrupt its production in pest species as a novel control strategy. This could lead to more sustainable and species-specific pest management techniques.

Table 1: Key Steps and Precursors in the Biosynthesis of (3Z,6Z,9Z)-Nonadecatriene

StepPrecursor/IntermediateProductSpecies ExampleCitation
Starting Materialα-Linolenic acid-Erannis bajaria nih.govresearchgate.net
Chain Elongationα-Linolenic acid(11Z,14Z,17Z)-11,14,17-Icosatrienoic acidErannis bajaria, Operophtera brumata nih.govnih.gov
α-Oxidation(11Z,14Z,17Z)-11,14,17-Icosatrienoic acid(10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acidErannis bajaria nih.govresearchgate.net
Reductive DecarbonylationEven-numbered acyl precursor(3Z,6Z,9Z)-3,6,9-NonadecatrieneErannis bajaria nih.gov

Exploration of Environmental Factors Influencing Pheromone Expression and Release

The production and release of sex pheromones are not static processes; they are influenced by a complex interplay of biotic and abiotic environmental factors. researchgate.netsci-hub.st While this is a recognized phenomenon for insect pheromones in general, detailed studies on how these factors specifically affect (3Z,6Z,9Z)-nonadecatriene are a significant area for future research.

Key abiotic factors that can modulate pheromone communication include temperature, photoperiod, humidity, and wind speed. researchgate.netfrontiersin.org Temperature, for example, can directly affect the rate of enzymatic reactions in the biosynthetic pathway and the volatility of the released pheromone. thepab.org The timing of pheromone release is often tightly controlled by the photoperiod to ensure that males and females are sexually active at the same time. frontiersin.org

Biotic factors, such as the presence of host plants, predators, and closely related species, can also exert a strong influence. researchgate.netfrontiersin.org Volatiles from host plants can sometimes enhance the response of males to the female's pheromone. frontiersin.org Furthermore, the presence of sympatric species that use similar pheromone components can drive evolutionary changes in the precise blend or ratio of compounds to ensure reproductive isolation. frontiersin.org

Future research should aim to quantify the effects of these environmental variables on the production, release, and perception of (3Z,6Z,9Z)-nonadecatriene. Studies conducted under controlled laboratory conditions, as well as in complex field environments, will be necessary. For instance, investigations into how rising global temperatures and CO2 concentrations might affect the stability and efficacy of this pheromone are becoming increasingly relevant. oeno-one.eu A deeper understanding of this environmental modulation is crucial for optimizing the use of (3Z,6Z,9Z)-nonadecatriene in pest monitoring and mating disruption programs, ensuring their effectiveness under varying real-world conditions. thepab.org

Table 2: Potential Environmental Influences on Pheromone Communication

Factor CategorySpecific FactorPotential Effect on Pheromone CommunicationGeneral Citation
Abiotic TemperatureAffects biosynthesis rate, volatility, and insect activity researchgate.netfrontiersin.orgthepab.org
PhotoperiodRegulates the timing of pheromone release and mating behavior researchgate.netfrontiersin.org
Relative HumidityCan influence the durability and dispersal of the pheromone signal frontiersin.orgthepab.org
Wind SpeedAffects the structure and dispersal of the pheromone plume frontiersin.org
Elevated CO2Potential to interfere with pheromone perception, though some studies show no effect sci-hub.stoeno-one.eu
Biotic Host Plant VolatilesCan act synergistically to enhance male attraction researchgate.netfrontiersin.org
Presence of Predators/ParasitoidsMay alter calling behavior to avoid detection researchgate.netsci-hub.st
Sympatric SpeciesCan drive shifts in pheromone blend to ensure reproductive isolation frontiersin.org

Development of Novel Pheromone Delivery and Release Systems for Research

The practical application of (3Z,6Z,9Z)-nonadecatriene in research and pest management relies heavily on the systems used for its delivery and release. Traditional lures often have limitations related to release rates, longevity, and stability under harsh environmental conditions. A significant area of emerging research is therefore focused on creating novel delivery systems that provide more precise and sustained release of the pheromone.

Future developments are likely to incorporate advanced materials and technologies. Microencapsulation, where the pheromone is enclosed within microscopic polymer shells, offers a way to protect it from degradation and control its release over extended periods. hebmu.edu.cn Sol-gel formulations and other polymer matrices are also being explored to create dispensers with customized release profiles. hebmu.edu.cn These technologies could lead to lures that remain effective for an entire growing season, reducing labor and material costs.

Another exciting frontier is the development of "smart" release systems that could be triggered by specific environmental cues, such as temperature or humidity, to release the pheromone only when the target pest is most active. Research into insecticide-based paints with microencapsulated active ingredients could also be adapted for pheromone release, creating large-scale repellent or disruptive surfaces. researchgate.net These advanced delivery systems will not only improve the efficacy of pest management strategies but also provide researchers with more precise tools to study the behavioral responses of insects to (3Z,6Z,9Z)-nonadecatriene under a range of controlled conditions.

Q & A

Basic Research Questions

Q. What methodologies are employed to identify and quantify 3Z,6Z,9Z-Nonadecatriene in biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool. Pheromone gland or abdominal extracts are prepared by hexane solvent immersion, followed by filtration and nitrogen concentration. GC-MS parameters include a capillary column (Rtx-5MS, 30 m), helium carrier gas (3 mL/min), and a temperature gradient from 40°C to 200°C. Quantification is achieved using internal standards and retention index matching .
  • Key Data : For H. armigera, male abdominal extracts showed higher 3Z,6Z,9Z-21:H abundance than females, with detection limits in the nanogram range .

Q. How is this compound biosynthesized in moths?

  • Pathway : Derived from α-linolenic acid (9Z,12Z,15Z-18:acid), which undergoes elongation via malonyl-CoA to form 11Z,14Z,17Z-20:acid. Subsequent reductive decarboxylation produces 3Z,6Z,9Z-19:H. This pathway is conserved in moths like Erannis bajaria, where odd-chain hydrocarbons dominate .
  • Experimental Validation : Isotopic labeling (e.g., 13C or 15N tracers) and enzyme inhibition assays are used to confirm enzymatic steps .

Q. What electrophysiological techniques assess insect receptor responses to this compound?

  • Methods : Two-electrode voltage clamp (TEVC) recordings in Xenopus卵母ocytes expressing HarmOR11/Orco receptors measure dose-dependent currents (EC50 = 1.637 × 10⁻⁵ M for 3Z,6Z,9Z-21:H). Electroantennography (EAG) evaluates in vivo responses, with mutants showing reduced but not abolished signals, implying auxiliary receptors .
  • Data Contradictions : HarmOR11-knockout moths retain partial EAG responses to 3Z,6Z,9Z-21:H, suggesting compensatory mechanisms .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate receptor-ligand interactions for this compound?

  • Approach : AlphaFold2-predicted structures of HarmOR11/Orco heterotetramers are docked with 3Z,6Z,9Z-21:H. Microsecond-scale MD simulations analyze binding stability, revealing hydrophobic interactions (e.g., L216 and F159 in transmembrane helices) and conformational flexibility compared to type I pheromones like Z11-16:Ald .
  • Key Insight : 3Z,6Z,9Z-21:H binds deeper in the pocket due to its polyene structure, while Z11-16:Ald positions its aldehyde group toward the solvent .

Q. How can researchers resolve contradictions in electrophysiological data between mutant and wild-type insects?

  • Strategy : Combinatorial receptor assays (e.g., SSR screening) identify co-expressed olfactory receptors (ORs) in sensilla trichoid. For example, HarmOR13 co-localizes with HarmOR11 in H. armigera but does not respond to 3Z,6Z,9Z-21:H, implying ligand-specific OR redundancy .
  • Validation : CRISPR-Cas9 knockout of multiple candidate ORs paired with single-sensillum recordings isolates contributions of individual receptors .

Q. What field-based experimental designs test the ecological role of this compound as a sex pheromone?

  • Design : Trapping assays using enantiomeric blends (e.g., 6Z,9Z,3S,4R-epoxy-19:H + 3Z,6Z,9Z-19:H in 9:1:8 ratios) attract male Probole amicaria and Lycia ursaria. Controls include plant volatiles to exclude false positives .
  • Data : Field trials show species-specific responses; Sicya macularia responds only to 6Z,9Z-epoxy derivatives, highlighting structural specificity .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
GC-MSQuantification in gland extractsColumn: Rtx-5MS; Temp gradient: 40°C→200°C
TEVCReceptor activationEC50 = 1.637 × 10⁻⁵ M (HarmOR11/Orco)
CRISPR-Cas9Receptor functional analysisKnockout validation via RT-PCR and EAG
MD SimulationsBinding mechanism predictionMicrosecond-scale trajectories; AlphaFold2 structures

Retrosynthesis Analysis

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Reactant of Route 1
3Z,6Z,9Z-Nonadecatriene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.